molecular formula C20H12F6O3PS- B13108494 Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine

Cat. No.: B13108494
M. Wt: 477.3 g/mol
InChI Key: ZUWRKOPBIDYUOU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is a chemical compound with the molecular formula C20H12F6NaO3PS and a molecular weight of 500.33 g/mol . It is known for its unique structure, which includes trifluoromethyl and sulfonate groups attached to phenyl rings, making it a versatile ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine typically involves the reaction of 2-trifluoromethylphenylphosphine with 3-sulfonatophenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives .

Scientific Research Applications

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine apart from similar compounds is its specific arrangement of trifluoromethyl and sulfonate groups, which imparts unique electronic and steric properties. These properties make it particularly effective as a ligand in certain catalytic processes, offering advantages in terms of selectivity and reactivity .

Properties

Molecular Formula

C20H12F6O3PS-

Molecular Weight

477.3 g/mol

IUPAC Name

3-bis[2-(trifluoromethyl)phenyl]phosphanylbenzenesulfonate

InChI

InChI=1S/C20H13F6O3PS/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26/h1-12H,(H,27,28,29)/p-1

InChI Key

ZUWRKOPBIDYUOU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.